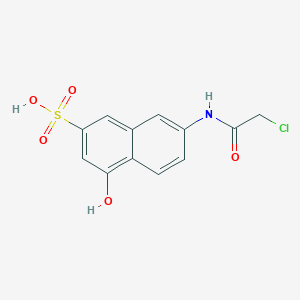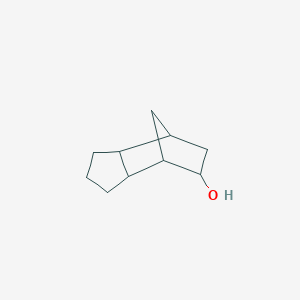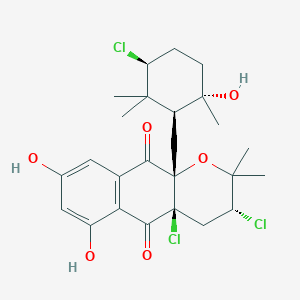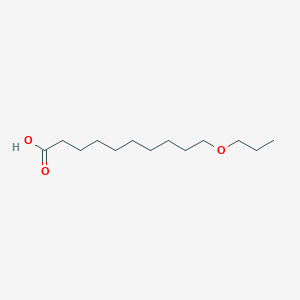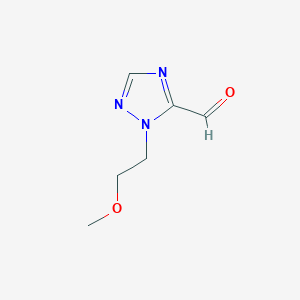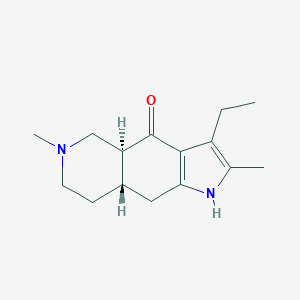
Diethyl(1-carboxy-2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1-carboxy-2-methylpropyl)phosphonate is an organic compound with the chemical formula C9H19O5P. It is also known by its systematic name, 2-diethoxyphosphoryl-3-methylbutanoic acid. This compound is a phosphonate ester, which is a class of organophosphorus compounds characterized by the presence of a phosphonate group. Phosphonates are widely used in various fields, including agriculture, medicine, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(1-carboxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Diethyl phosphite and an alkyl halide (e.g., 2-bromo-3-methylbutanoic acid).
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The diethyl phosphite is added to the solvent, followed by the slow addition of the alkyl halide. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl(1-carboxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids or higher oxidation state phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Amino or thiol-substituted phosphonates.
Scientific Research Applications
Diethyl(1-carboxy-2-methylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases related to phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl(1-carboxy-2-methylpropyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphonate group. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester with similar reactivity but lacking the carboxylic acid functionality.
Dimethyl methylphosphonate: Another phosphonate ester used in similar applications but with different physical properties.
Uniqueness
Diethyl(1-carboxy-2-methylpropyl)phosphonate is unique due to its combination of a phosphonate group and a carboxylic acid functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research.
Properties
IUPAC Name |
2-diethoxyphosphoryl-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANBIDOQIQFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450147 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119090-76-5 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
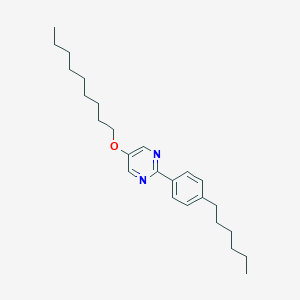


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
